Benzoylphenylalanyl-alanyl-proline
Description
Historical Context of Synthetic Peptide Substrates in Enzymology
The study of enzymes, or enzymology, has been fundamentally reliant on the ability to measure their activity. In the early days of protein chemistry, researchers often used complex, naturally occurring proteins as substrates to study proteolytic enzymes. nih.govfrontiersin.org However, these natural substrates presented significant challenges, including issues with purity, solubility, and the difficulty in precisely identifying the cleavage sites, making quantitative analysis complex and often unreliable. nih.gov
A major breakthrough came with the development of low molecular-weight synthetic substrates, such as small peptides and their ester analogs. nih.govfrontiersin.org This innovation, which gained momentum in the mid-20th century, allowed for a more controlled and reproducible study of protease specificity and kinetics. nih.gov The ability to synthesize specific peptide sequences meant that researchers could design substrates that were tailored to the suspected preferences of a particular enzyme. This shift from complex natural proteins to well-defined synthetic molecules was a pivotal moment in enzymology, paving the way for a more precise characterization of enzyme active sites and catalytic mechanisms. nih.govnih.gov The development of chromogenic and fluorogenic tags that could be attached to these synthetic peptides further revolutionized the field by providing simple and sensitive methods for detecting enzyme activity.
Significance of Angiotensin-Converting Enzyme (ACE) and Related Peptidases
Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metallopeptidase that plays a central role in the renin-angiotensin system (RAS), a critical pathway for the regulation of blood pressure and fluid balance. nih.gov Its primary function is to convert the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II. nih.gov Given its crucial role in blood pressure regulation, ACE has been a major therapeutic target for the management of hypertension and other cardiovascular diseases. mdpi.com
ACE belongs to a broader class of enzymes known as peptidases, which are enzymes that cleave peptide bonds in proteins and peptides. medcraveonline.com Related peptidases, such as carboxypeptidases and neutral endopeptidase (NEP), also play significant roles in various physiological processes. Carboxypeptidases, for instance, are involved in everything from food digestion to the maturation of peptide hormones and growth factors. medcraveonline.comresearchgate.net Neutral endopeptidase is crucial for the breakdown of a variety of vasoactive peptides, thereby modulating processes like inflammation and blood pressure. mdpi.com The study of these peptidases is essential for understanding a wide array of biological functions and disease states.
Role of Benzoylphenylalanyl-alanyl-proline as a Foundational Research Probe
Within this context, this compound (Bz-Phe-Ala-Pro) emerged as a key research tool. As a synthetic tripeptide, it was designed to mimic the C-terminal portion of natural substrates for ACE, allowing for the convenient and reproducible measurement of the enzyme's activity. The presence of the proline residue is significant, as ACE is a peptidyl-dipeptidase that often cleaves dipeptides from the C-terminus of its substrates, and proline-containing peptides are common in this context. nih.gov
The use of Bz-Phe-Ala-Pro, often in a radiolabeled form such as [3H]benzoyl-phenylalanyl-alanyl-proline, enabled researchers to perform detailed kinetic analyses of ACE. medcraveonline.com It allowed for the determination of key kinetic parameters, such as the Michaelis constant (Km), which is an indicator of the enzyme's affinity for the substrate, and the maximum velocity (Vmax), which reflects the maximum rate of the reaction. medcraveonline.com
For instance, studies investigating the effects of ACE inhibitors like captopril (B1668294) and enalapril (B1671234) have utilized Bz-Phe-Ala-Pro to determine the mode of inhibition. medcraveonline.com By measuring the changes in the apparent Km and Vmax of ACE in the presence of these inhibitors, researchers could deduce whether the inhibition was competitive, non-competitive, or mixed. One such study in anesthetized rabbits demonstrated that captopril and enalapril acted as noncompetitive inhibitors in vivo, a finding that was crucial for understanding their therapeutic action. medcraveonline.com In these experiments, the hydrolysis of [3H]benzoyl-phenylalanyl-alanyl-proline was measured to determine the kinetic parameters. medcraveonline.com
The following table presents representative kinetic data for the hydrolysis of a synthetic substrate by a peptidase, illustrating the types of parameters that can be determined using probes like this compound.
| Enzyme Source | Substrate | Apparent K_m (μM) | Apparent V_max (μmol·min⁻¹·mg⁻¹) |
| Porcine Kidney | Angiotensin II | 5.5 | 1.7 |
| Porcine Kidney | Bradykinin (B550075) | 12.8 | Not Specified |
| Porcine Kidney | Saralasin | Not Specified | 0.44 |
This table is illustrative and based on data for post-proline cleaving enzyme acting on various substrates to demonstrate the type of kinetic parameters obtained in such studies. Specific values for this compound with ACE can vary depending on the experimental conditions and the source of the enzyme.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32)/t16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBQPXKGNTQKX-VDGAXYAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989830 | |
| Record name | N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69677-91-4 | |
| Record name | Benzoylphenylalanyl-alanyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069677914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Conformational Dynamics Analysis
Conformational Analysis of the Peptide Backbone
The conformation of a peptide backbone is defined by a set of torsion angles, primarily phi (Φ) and psi (Ψ). expasy.org The Φ angle (C-N-Cα-C) and Ψ angle (N-Cα-C-N) describe the rotation around the N-Cα and Cα-C bonds, respectively. expasy.org While these angles have considerable rotational freedom in most amino acids, the cyclic side chain of proline restricts its Φ angle to a narrower range, typically around -60° to -70°. expasy.orgnih.gov This inherent rigidity significantly influences the local peptide structure, often inducing turns or kinks in the polypeptide chain.
The rotational isomerism in Benzoylphenylalanyl-alanyl-proline is also influenced by the bulky benzoyl and phenylalanyl groups. Steric hindrance between side chains and the peptide backbone further limits the accessible Φ and Ψ angles for the phenylalanine and alanine (B10760859) residues, favoring conformations that minimize atomic clashes. The interplay of these steric and geometric constraints results in a set of preferred rotational isomers that define the peptide's three-dimensional structure.
The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt distinct puckered conformations, primarily described as "UP" (Cγ-exo) and "DOWN" (Cγ-endo). nih.govnih.gov This puckering describes the displacement of the Cγ atom relative to the plane of the ring. acs.org The energy barrier between these states is relatively low, allowing for dynamic interconversion.
Studies have shown a correlation between the proline ring pucker and the cis-trans state of the preceding peptide bond. nih.govnih.gov In the cis conformation of the X-Pro bond, the proline ring preferentially adopts a DOWN pucker. nih.govnih.govnih.gov Conversely, in the trans conformation, both UP and DOWN puckers are observed with roughly equal probability, although some studies suggest a slight preference for the UP pucker in certain contexts, such as within α-helices. nih.gov The specific puckering preference in this compound would therefore be linked to the isomerization state of the alanyl-proline peptide bond.
Peptidyl-Prolyl cis-trans Isomerization
A defining characteristic of proline-containing peptides is the isomerization around the peptide bond preceding the proline residue (the peptidyl-prolyl bond). Due to the similar steric bulk of the substituents on the imide nitrogen, the energy difference between the cis and trans conformations is smaller for X-Pro bonds compared to other peptide bonds. ethz.chsigmaaldrich.com This results in a significant population of the cis isomer at equilibrium.
Table 1: General Equilibrium Data for X-Pro cis-trans Isomerization
| Peptide Context | Method | cis Population (%) | trans Population (%) | Reference |
| Unfolded Collagen (X-Pro) | 13C NMR | 16 | 84 | nih.gov |
| Simple Polypeptides (Ala-Pro) | 13C NMR | ~20-30 | ~70-80 | nih.gov |
| Disordered Peptides (General) | NMR | 5.4 - 10 | 90 - 94.6 | nih.gov |
This table presents general findings for proline isomerization and may not be specific to this compound.
The solvent environment can significantly impact the kinetics and thermodynamics of peptidyl-prolyl cis-trans isomerization. The polarity and hydrogen-bonding capacity of the solvent can differentially stabilize the cis and trans transition states. nih.govrsc.orgaps.orgrsc.orgnih.gov
Studies on model dipeptides have shown that the rate of isomerization is slower in protic solvents like water compared to aprotic solvents. nih.gov This is attributed to the ability of protic solvents to form hydrogen bonds with the carbonyl oxygen of the peptide bond, which stabilizes the planar ground state and increases the energy barrier for rotation. nih.gov Therefore, in a polar, protic solvent such as water, the interconversion between cis and trans isomers of this compound would be slower than in a less polar or aprotic solvent. The solvent can also influence the equilibrium ratio by preferentially solvating one isomer over the other. For example, less polar solvents have been shown to destabilize the polyproline II (PPII) conformation, which is a common structure for trans-proline containing peptides. nih.govaps.org
In biological systems, the slow rate of peptidyl-prolyl cis-trans isomerization can be a rate-limiting step in processes like protein folding. ethz.chacs.org Enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases) have evolved to catalyze this reaction, accelerating it by several orders of magnitude. nih.govresearchgate.net A prominent example of a PPIase is cyclophilin. nih.gov
Cyclophilin binds to proline-containing peptides and facilitates the rotation around the peptidyl-prolyl bond, thereby speeding up the attainment of equilibrium between the cis and trans states. nih.gov The catalytic mechanism is thought to involve the binding of the substrate in a hydrophobic active site, which may help to desolvate the peptide bond and reduce the energy barrier to isomerization. nih.gov While cyclophilin exhibits broad substrate specificity, its efficiency can be influenced by the amino acid preceding the proline. nih.govresearchgate.netacs.org Therefore, this compound would likely serve as a substrate for cyclophilin, with the enzyme catalyzing the interconversion between its cis and trans isomers.
Spectroscopic Techniques for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for the detailed atomic-level characterization of peptide structures in solution. It is particularly adept at identifying and quantifying the conformational isomers arising from the cis-trans isomerization of the X-Pro peptide bond.
The peptide bond preceding a proline residue can exist in either a trans or a cis conformation. The energy barrier for the interconversion between these two states is relatively high, leading to slow exchange on the NMR timescale. This slow exchange allows for the observation of distinct sets of resonance signals for each isomer, providing a direct means of their identification and quantification.
In the case of this compound, the alanyl-proline (Ala-Pro) bond is the site of this isomerization. The presence of the bulky benzoylphenylalanyl group at the N-terminus can influence the equilibrium between the cis and trans conformers.
Key NMR Observables for Isomer Analysis:
Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the conformation of the prolyl bond. In the trans isomer, the Cβ chemical shift is typically downfield (higher ppm) compared to the Cγ chemical shift. Conversely, in the cis isomer, the Cγ chemical shift is downfield relative to the Cβ chemical shift. The α-protons of the residues preceding and succeeding the proline also exhibit distinct chemical shifts for the cis and trans isomers.
Nuclear Overhauser Effect (NOE): NOE data provides information about the through-space proximity of protons. For the Ala-Pro bond in this compound, a strong NOE correlation between the α-proton of Alanine and the δ-protons of Proline is indicative of a trans conformation. In contrast, a strong NOE between the α-proton of Alanine and the α-proton of Proline suggests a cis conformation.
Integration of Resonance Signals: The relative populations of the cis and trans isomers can be determined by integrating the well-resolved resonance signals corresponding to each conformer in the ¹H or ¹³C NMR spectra.
Expected NMR Data for this compound Isomers:
The following table summarizes the expected characteristic ¹³C NMR chemical shifts for the proline carbons in the cis and trans isomers of a peptide containing an Ala-Pro bond, based on literature data for similar peptides.
| Proline Carbon | Expected Chemical Shift (ppm) - trans isomer | Expected Chemical Shift (ppm) - cis isomer |
| Cα | ~61 | ~60 |
| Cβ | ~31 | ~30 |
| Cγ | ~25 | ~28 |
| Cδ | ~48 | ~49 |
Note: The exact chemical shifts for this compound would require experimental determination.
Infrared (IR) Spectroscopy:
IR spectroscopy probes the vibrational modes of molecules, and for peptides, the amide bands are particularly informative. The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the peptide's backbone conformation and hydrogen bonding patterns.
For this compound, which is a short peptide, the presence of ordered secondary structures like α-helices or β-sheets is unlikely. However, IR spectroscopy can be instrumental in identifying the presence of β-turns or an extended conformation. A β-turn is a compact structure where the peptide chain reverses its direction, often stabilized by an intramolecular hydrogen bond.
Expected IR Amide I Band Positions for Different Conformations:
| Conformation | Expected Amide I Frequency (cm⁻¹) |
| β-turn | 1660 - 1685 |
| Extended/Random Coil | 1640 - 1650 |
The presence of the benzoyl group and the phenylalanyl side chain may also give rise to characteristic aromatic C-H and C=C stretching vibrations in the IR spectrum.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for analyzing the secondary structure of peptides and proteins. The far-UV CD spectrum (typically 190-250 nm) is dominated by the contributions from the peptide backbone.
For a short peptide like this compound, the CD spectrum is expected to be a composite of contributions from the peptide backbone conformation and the aromatic side chain of phenylalanine. The benzoyl group at the N-terminus will also contribute to the CD signal.
A spectrum with a strong negative band around 200 nm and a weak positive or negative band around 220 nm is characteristic of a random coil or an extended conformation.
The presence of a β-turn can give rise to different types of CD spectra depending on the turn type, but they often show a negative band near 205 nm and a positive band near 225 nm.
The aromatic side chain of phenylalanine can contribute to the far-UV CD spectrum, and this contribution can be influenced by its local environment and interactions with the peptide backbone.
By analyzing the shape and magnitude of the CD spectrum, researchers can gain qualitative and semi-quantitative information about the conformational ensemble of this compound in solution.
Enzymatic Interactions and Kinetic Analysis
Angiotensin-Converting Enzyme (ACE) as a Primary Target Enzyme
Angiotensin-Converting Enzyme (ACE, also known as peptidyl-dipeptide hydrolase) is a key zinc-dependent metalloenzyme that plays a crucial role in the renin-angiotensin system (RAS). Its primary physiological function is the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II, by cleaving a C-terminal dipeptide. ACE also inactivates the vasodilator bradykinin (B550075). Given its central role in blood pressure regulation, the interaction of ACE with various substrates, including synthetic ones like Benzoylphenylalanyl-alanyl-proline, is of significant scientific interest.
Angiotensin-Converting Enzyme acts as an exopeptidase, specifically a dipeptidyl carboxypeptidase, that cleaves dipeptides from the C-terminus of its substrates. The synthetic compound this compound is recognized and hydrolyzed by ACE, serving as a well-established substrate for in vitro and in vivo studies of the enzyme's activity. nih.gov The structure of the peptide, with a proline residue at the C-terminal penultimate position, is a key feature for recognition by ACE.
Consistent with its function as a dipeptidyl carboxypeptidase, ACE catalyzes the hydrolysis of the peptide bond between the phenylalanine and alanine (B10760859) residues in this compound. This enzymatic action releases a C-terminal dipeptide. The resulting products of this reaction are Benzoyl-L-phenylalanine and the dipeptide L-alanyl-L-proline. nih.gov
The reaction pathway is as follows: Benzoyl-L-phenylalanyl-L-alanyl-L-proline + H₂O --(ACE)--> Benzoyl-L-phenylalanine + L-Alanyl-L-proline
Enzyme Kinetics of this compound Hydrolysis
The hydrolysis of this compound by ACE follows Michaelis-Menten kinetics, allowing for the determination of key parameters that define the efficiency and rate of the enzymatic reaction.
Kinetic studies have been performed to determine the Michaelis-Menten constants for the hydrolysis of this compound (BPAP) by ACE. In studies conducted on conscious rabbits using indicator dilution techniques with pulmonary endothelial-bound ACE, the apparent Michaelis constant (Km) was estimated to be in the range of 10-12 µM. nih.gov The maximum velocity of the reaction (Vmax), when expressed as the product of Vmax and the pulmonary microvascular plasma volume (Amax), was determined to be 6-7 µmol/min. nih.gov These values provide a quantitative measure of the enzyme's affinity for the substrate and its maximum catalytic rate under these specific in vivo conditions.
| Kinetic Parameter | Reported Value | Experimental System |
|---|---|---|
| Michaelis Constant (Km) | 10-12 µM | Pulmonary endothelial-bound ACE in conscious rabbits |
| Amax (Vmax x microvascular plasma volume) | 6-7 µmol/min | Pulmonary endothelial-bound ACE in conscious rabbits |
The rate of hydrolysis of this compound is directly influenced by the concentration of Angiotensin-Converting Enzyme. Studies have shown that the hydrolysis rate for the majority of the substrate is proportional to the concentration of ACE. nih.gov Reaction conditions also play a critical role. The activity of ACE is known to be dependent on chloride ions, which enhance substrate binding, and shows optimal activity at a pH of approximately 8.1-8.3.
A significant aspect of the enzymatic hydrolysis of this compound is the stereochemical preference of ACE. The peptide bond preceding a proline residue can exist in either a cis or trans conformation. In aqueous solutions, this compound exists as an equilibrium mixture of approximately 14% cis and 86% trans isomers. Research has demonstrated that ACE preferentially hydrolyzes the trans isomer of this substrate. nih.gov This specificity is evident in kinetic studies where the hydrolysis follows a biexponential curve, with a rapid phase corresponding to the hydrolysis of the abundant trans isomer and a much slower phase limited by the rate of cis-trans isomerization of the remaining substrate. nih.gov
Modulation of Enzyme Activity by Allosteric and Orthosteric Effects
The interaction of this compound with enzymes is primarily understood through its role as a substrate that binds to the active site, also known as the orthosteric site. The hydrolysis of BPAP by angiotensin-converting enzyme (ACE) is a clear indication of its interaction with the enzyme's catalytic center. In vivo studies have demonstrated that the metabolism of BPAP is directly influenced by inhibitors that target the active site of ACE. nih.gov
Competitive inhibitors, which bind directly to the orthosteric site and compete with the substrate, and non-competitive inhibitors, which can bind to an allosteric site (a site other than the active site) to alter the enzyme's conformation and activity, have been studied in the context of BPAP hydrolysis. For instance, captopril (B1668294) and enalapril (B1671234) have been investigated for their effects on the breakdown of BPAP by ACE. nih.gov These studies reveal that while these inhibitors are known to act competitively or through a mixed-competitive mechanism in vitro, they can exhibit non-competitive inhibition in an in vivo setting. nih.gov This is characterized by a decrease in the maximal rate of substrate conversion (Vmax) without a significant change in the enzyme-substrate affinity index (apparent Km) for BPAP. nih.gov
Allosteric regulation involves the binding of a modulator to a site distinct from the active site, inducing a conformational change that affects the enzyme's activity. youtube.comnih.govyoutube.com While the concept of allosteric modulation is a fundamental principle of enzyme kinetics, specific studies detailing the direct allosteric effects of this compound on peptidases are not extensively documented. The primary role of BPAP in the available research is that of a substrate, which by definition binds to the orthosteric site to be catalytically processed. The modulation of its hydrolysis by known inhibitors provides insight into the enzyme's function and the nature of the inhibitor's interaction, which can be either orthosteric or allosteric.
Interactions with Other Peptidases and Carboxypeptidases
The structural characteristics of this compound, particularly the C-terminal proline, make it a potential substrate for a range of peptidases beyond ACE. These include various dipeptidyl carboxypeptidases and other carboxypeptidases that recognize and cleave peptides with C-terminal hydrophobic or proline residues.
Dipeptidyl carboxypeptidases are a class of enzymes that cleave dipeptides from the C-terminus of a peptide chain. Angiotensin-converting enzyme is a prominent member of this class and is found in various tissues, including the brain. In neural tissues, several proline-specific peptidases have been identified. For instance, cultured astrocytes are known to be rich in dipeptidyl peptidase II and aminopeptidase (B13392206) P, while both neurons and astrocytes contain prolyl endopeptidase. indexcopernicus.com Dipeptidyl peptidase IV and prolyl carboxypeptidase activities, however, are reported to be low or absent in these specific cell cultures. indexcopernicus.com
These enzymes play crucial roles in the metabolism of neuropeptides. Prolyl carboxypeptidase, for example, is involved in the renin-angiotensin system by inactivating angiotensin II and III. nih.gov Dipeptidyl peptidase II shows a preference for tripeptide substrates. nih.gov The presence and activity of these various peptidases in neural tissues suggest a complex system for peptide processing, where a substrate like this compound could potentially interact with multiple enzymes.
This compound is one of many synthetic substrates used to assay the activity of peptidases, particularly ACE. A key aspect of its interaction with ACE is the enzyme's preference for the trans isomer of the proline-containing substrate. nih.gov This highlights the stereospecificity of the enzyme's active site.
The kinetic parameters of BPAP hydrolysis can be compared to those of natural and other synthetic substrates of ACE and related enzymes. The efficiency of substrate hydrolysis is often expressed as the kcat/Km ratio, where kcat is the catalytic rate constant and Km is the Michaelis constant, representing the substrate concentration at half-maximal velocity. wisc.edu
The table below presents a comparison of the kinetic parameters for the hydrolysis of various substrates by angiotensin-converting enzyme (ACE) and its homologue, ACE2.
Table 1: Comparison of Kinetic Constants for Substrate Hydrolysis by ACE and ACE2
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Angiotensin I | ACE | - | - | 1.8 x 10⁵ | nih.gov |
| Angiotensin I | ACE2 | - | - | 3.3 x 10⁴ | nih.gov |
| Angiotensin II | ACE2 | - | - | 2.2 x 10⁶ | nih.gov |
| Angiotensin (1-7) | ACE | - | - | 3.5 x 10⁵ | nih.gov |
| Angiotensin (1-9) | ACE | - | - | 6.8 x 10⁴ | nih.gov |
| Suc-Ala-Ala-Phe-AMC | Neprilysin | 36.5 | 1.4 | 3.8 x 10⁴ | nih.gov |
As shown in the table, ACE and ACE2 exhibit different substrate specificities. While ACE efficiently cleaves Angiotensin I, ACE2 is more efficient at hydrolyzing Angiotensin II. nih.govresearchgate.net Neprilysin also demonstrates significant activity towards certain angiotensin peptides. nih.gov The use of synthetic substrates like this compound allows for the specific in vivo kinetic analysis of ACE, as demonstrated by studies where its hydrolysis was measured in the pulmonary circulation to determine the effects of inhibitors like captopril and enalapril. nih.gov These inhibitors were found to decrease the apparent Vmax of BPAP hydrolysis without affecting the apparent Km, indicating a non-competitive mode of inhibition in this physiological context. nih.gov
Table of Compounds
Biological Relevance and in Vivo Mechanistic Studies
Utilization in In Vitro Biochemical Assay Systems
In vitro assay systems provide a controlled environment to study the direct interaction between Benzoylphenylalanyl-alanyl-proline and ACE, allowing for the characterization of enzyme kinetics and function without the complexities of a whole-organism setting.
Cell-free enzyme assays are fundamental in determining the efficacy of this compound as an ACE substrate. These assays typically involve purified or partially purified ACE and allow for the precise measurement of kinetic parameters.
One key finding from in vitro studies is that ACE preferentially hydrolyzes the trans isomer of this compound. In aqueous solutions, this compound exists as a mixture of cis and trans isomers. In the absence of a peptidyl-prolyl cis-trans isomerase, the hydrolysis of this compound by ACE follows a biexponential progress curve. This indicates that the hydrolysis of the abundant trans isomer is dependent on the ACE concentration, while the hydrolysis of the less abundant cis isomer is limited by the rate of its isomerization to the trans form.
| Parameter | Description | Implication |
| Isomeric Preference | ACE preferentially hydrolyzes the trans isomer of this compound. | The rate of hydrolysis in a mixed-isomer solution is influenced by the rate of cis-trans isomerization. |
| Hydrolysis Kinetics | Biexponential progress curves are observed in the absence of isomerase. | Suggests two distinct rates of reaction corresponding to the two isomers. |
Cellular assays extend the investigation of this compound to a more biologically relevant context, where ACE is expressed on the cell surface. These assays are instrumental in understanding how cellular environments influence enzyme function.
Studies have utilized this compound to document ACE activity in cultured cells, such as vascular endothelial cells and fibroblasts nih.gov. In these assays, the rate of hydrolysis of this compound by intact cells is measured. The specificity of this hydrolysis is confirmed by its inhibition with known ACE inhibitors like captopril (B1668294) (SQ-14225) and teprotide (SQ-20881) nih.gov.
Interestingly, the rates of this compound hydrolysis have been shown to differ between cell types at high substrate concentrations, suggesting potential differences in ACE isoenzymes or substrate accessibility nih.gov. While both endothelial cells and fibroblasts can hydrolyze this compound, their ability to process the natural ACE substrate, angiotensin I, and its product, angiotensin II, can vary significantly nih.gov.
| Cell Type | Observation with this compound |
| Vascular Endothelial Cells | Demonstrates ACE activity through hydrolysis of the substrate. |
| Fibroblasts | Also exhibits ACE activity, though potentially with different kinetics at high substrate concentrations compared to endothelial cells nih.gov. |
Application in In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are indispensable for understanding the physiological relevance of ACE activity and the utility of this compound as a probe for this activity in a complex biological system.
The pulmonary microvascular endothelium is a primary site of ACE activity. Radiolabeled this compound, specifically [3H]benzoyl-phenylalanyl-alanyl-proline, has been extensively used as a probe to assess the function of this endothelial-bound enzyme in vivo.
By employing indicator-dilution techniques in anesthetized animals, researchers can measure the single-pass hydrolysis of an injected bolus of [3H]benzoyl-phenylalanyl-alanyl-proline across the pulmonary circulation. This provides a direct measure of pulmonary ACE activity. This technique has been validated in various animal models, including rabbits.
Isolated perfused organ systems, particularly the lung, offer a bridge between in vitro simplicity and in vivo complexity. These models allow for the study of enzyme kinetics in an intact organ while maintaining control over perfusion conditions.
In isolated perfused rabbit lungs, the hydrolysis of [3H]benzoyl-phenylalanyl-alanyl-proline has been shown to be a saturable process, allowing for the calculation of apparent kinetic constants such as the Michaelis constant (Km) and maximum velocity (Vmax) nih.gov. For instance, at 37°C, the hydrolysis of a 4.2 microM solution of [3H]benzoyl-phenylalanyl-alanyl-proline was found to be approximately 64.1% nih.gov. This hydrolysis was significantly reduced by the ACE inhibitor MK422 nih.gov.
The apparent kinetics calculated from these isolated lung studies have been shown to be similar to those obtained from bolus injection techniques in intact animals, validating the use of this compound in both experimental setups nih.gov.
| Parameter | Value in Isolated Perfused Rabbit Lung |
| Hydrolysis of 4.2 µM [3H]benzoyl-phenylalanyl-alanyl-proline | 64.1 ± 3.3% at 37°C nih.gov |
| Inhibition by MK422 (10⁻⁶ M) | Hydrolysis decreased to 10.1 ± 8.7% nih.gov |
| Apparent Km | 13 µM nih.gov |
| Apparent Vmax | 50 nmol/sec/lung nih.gov |
The use of this compound in vivo provides valuable insights into localized metabolic processes, particularly within the pulmonary circulation. The metabolism of this synthetic substrate reflects the functional status of pulmonary ACE.
Studies in intact animals have demonstrated that the metabolism of [3H]benzoyl-phenylalanyl-alanyl-proline is dose-dependently inhibited by unlabeled this compound, confirming that it follows enzyme kinetics in vivo. The lack of hemodynamic effects at concentrations that significantly saturate the enzyme underscores its utility as a specific and non-invasive probe nih.gov. The measurement of this compound hydrolysis can therefore be used to assess changes in pulmonary ACE activity in response to various physiological and pathological stimuli.
Investigation of Physiological and Pathophysiological Conditions Affecting Enzyme Activity (e.g., Hypoxia)
The metabolism of this compound is intrinsically linked to the activity of angiotensin-converting enzyme (ACE), for which it serves as a synthetic substrate. The influence of physiological and pathophysiological states, such as hypoxia, on ACE activity has been a subject of scientific inquiry. Hypoxia, a condition of inadequate oxygen supply, can significantly modulate the physiological environment and impact enzymatic processes.
Research has specifically investigated the effects of acute hypoxia on the in vivo metabolism of this compound by pulmonary angiotensin-converting enzyme nih.gov. Studies have shown that hypoxic conditions can lead to an inhibition of ACE activity. This inhibition is significant because ACE plays a crucial role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. The enzyme is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.
In studies conducted on unanesthetized sheep, acute hypoxia was associated with a decrease in angiotensin II concentrations despite a doubling in plasma renin activity nih.gov. This finding points towards an inhibition of angiotensin-converting enzyme activity during the hypoxic state nih.gov. By using substrates like this compound, researchers can probe the extent of this enzymatic inhibition under such conditions. The reduced activity of ACE during hypoxia suggests a complex regulatory mechanism within the RAS, potentially to modulate vasomotor tone and circulatory function in response to low oxygen levels nih.gov. While some studies suggest hypoxia does not alter ACE activity in certain vascular beds like hamster pulmonary microvessels, the broader systemic effect, particularly in the pulmonary circulation of other species, indicates a significant interaction nih.gov.
Animal Models for Studying Enzyme Inhibition and Pharmacodynamics
Animal models have been indispensable for elucidating the pharmacodynamics of this compound as a substrate for angiotensin-converting enzyme and for studying the effects of enzyme inhibitors. The compound has been utilized in various species, including rabbits and dogs, to assess pulmonary ACE activity in vivo and in vitro nih.govnih.gov.
Isolated perfused rabbit lungs have served as a valuable in vitro model to study the hydrolysis of tritium-labeled this compound ([³H]BPAP) nih.gov. These studies allow for the determination of the enzyme's apparent kinetic constants without the systemic complexities of an intact animal. For instance, in isolated rabbit lungs perfused at 37°C, the hydrolysis of BPAP was found to be a saturable process, demonstrating Michaelis-Menten kinetics nih.gov. The addition of a known ACE inhibitor significantly decreased the rate of hydrolysis, confirming that the metabolism of BPAP is a direct measure of ACE activity nih.gov.
The data from these isolated lung preparations have been crucial for validating the use of this compound in intact animals, showing that the calculated apparent kinetics are similar to those observed from bolus injection techniques in vivo nih.gov. The compound is considered suitable for such studies because it is physiologically inert at high concentrations, meaning it does not exert its own effects on parameters like perfusion pressure nih.gov.
The following table summarizes the kinetic parameters of this compound hydrolysis by ACE in an isolated perfused rabbit lung model, illustrating the effect of temperature on the enzyme's maximum velocity.
| Parameter | Value (at 37°C) | Value (at 10°C) |
| Apparent Km | 13 µM | 13 µM |
| Apparent Vmax | 50 nmol/sec/lung | Significantly decreased |
| % Hydrolysis (4.2 µM BPAP) | 64.1% ± 3.3% | Not reported |
This table presents the apparent kinetic constants for the hydrolysis of this compound (BPAP) by angiotensin-converting enzyme (ACE) in isolated perfused rabbit lungs. Data sourced from Catravas & Gillis (1983) nih.gov.
Further studies have used this compound in in situ models of rabbit lungs to investigate the binding and inhibition of ACE by other compounds nih.gov. These animal models are essential for understanding how various factors, including disease states like hypoxia or the presence of inhibitor drugs, affect the pharmacodynamics of ACE activity in a physiological setting nih.gov.
Structure Activity Relationship Sar Studies of Benzoylphenylalanyl Alanyl Proline Analogues
Correlating Structural Modifications with Enzymatic Hydrolysis Rates
For tripeptidyl substrates of ACE, the identity of the amino acid residues at the P1, P1', and P2' positions (corresponding to Phe, Ala, and Pro in the parent compound, respectively) is critical. The enzyme exhibits a preference for hydrophobic amino acids at the P1' position and aromatic residues at the P2' position. The P1 residue also contributes to binding affinity.
Interactive Table: Influence of Amino Acid Residues on ACE Inhibitory Activity of Tripeptides. This table, derived from quantitative structure-activity relationship (QSAR) studies, illustrates the general principles of how different amino acid properties at the three positions of a tripeptide inhibitor affect its IC50 value against ACE. Lower IC50 values indicate higher potency.
| Position | Preferred Amino Acid Characteristics | Impact on IC50 |
| P1 (N-terminus) | Hydrophobic amino acids | Lower |
| P1' (Middle) | Positively charged amino acids | Lower |
| P2' (C-terminus) | Aromatic amino acids | Lower |
This data is generalized from QSAR models of diverse tripeptide inhibitors and illustrates trends rather than specific hydrolysis rates for Bz-Phe-Ala-Pro analogues.
Impact of Amide Bond Isosteres and Conformational Constraints on Activity
To enhance metabolic stability and modulate activity, the amide bonds of Benzoylphenylalanyl-alanyl-proline analogues have been replaced with isosteres. These modifications can significantly alter the electronic and conformational properties of the peptide, thereby affecting its interaction with the target enzyme.
One notable example is the reduction of the amide bond between the phenylalanyl and alanyl residues to a methylene amine. This modification in a similar tripeptide, N-benzoyl-phenylalanyl-glycyl-proline, resulted in a dramatic decrease in inhibitory activity against porcine plasma ACE. The IC50 value for the parent tripeptide was 9.6 microM, whereas the methylene amine analogue exhibited an IC50 of 620 microM. This suggests that the carbonyl group of the amide bond is crucial for effective binding to the enzyme's active site, likely through hydrogen bonding interactions.
Furthermore, the insertion of heteroatoms such as oxygen, sulfur, or nitrogen into the carbon-carbon chain of a nonhydrolyzable tripeptide analogue of Bz-Phe-Ala-Pro has been explored. While these modifications yielded compounds with high in vitro inhibitory activity, they were found to be inactive in vivo. This highlights the importance of considering pharmacokinetic properties in addition to target affinity when designing peptidomimetics.
Conformational constraints, achieved through cyclization or the incorporation of rigid amino acid analogues, can also have a profound impact on activity. By reducing the number of accessible conformations, the peptide can be "pre-organized" into a bioactive conformation, leading to enhanced potency and selectivity.
Rational Design Principles for Enhanced Substrate or Inhibitor Potency
The SAR data derived from this compound and its analogues have been pivotal in the rational design of potent and specific ACE inhibitors. The tripeptide sequence Phe-Ala-Pro served as a foundational model for understanding the key side-chain interactions with the ACE active site. This knowledge was instrumental in the development of groundbreaking non-peptidic inhibitors such as captopril (B1668294) and enalapril (B1671234).
The design principles gleaned from these studies include:
Zinc-Binding Group: ACE is a zinc metallopeptidase, and a key feature of potent inhibitors is the presence of a group that can coordinate with the active site zinc ion. In captopril, this is a sulfhydryl group, while in enalapril, it is a carboxylate group.
Mimicking the Transition State: Many potent inhibitors are designed as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.
Optimizing P1', and P2' Interactions: The design of inhibitors like enalaprilat, the active form of enalapril, was directly inspired by the optimal Phe-Ala-Pro sequence. The phenylethyl group of enalaprilat mimics the phenylalanine residue, and the alanine (B10760859) and proline moieties are retained to occupy the S1' and S2' binding pockets of ACE, respectively.
Improving Pharmacokinetic Properties: Modifications to the proline ring or the replacement of the alanine side chain with a lysyl-mimicking aminobutyl group have led to the development of newer ACE inhibitors with improved potency and pharmacokinetic profiles.
Stereochemical Requirements for Enzyme Recognition and Catalysis
Enzymatic reactions are highly stereospecific, and the hydrolysis of this compound by ACE is no exception. The enzyme exhibits clear stereochemical preferences at each of the chiral centers within the tripeptide.
A critical finding is the preferential hydrolysis of the trans isomer of the alanyl-proline peptide bond. This compound exists in solution as an equilibrium mixture of cis and trans isomers. Studies have shown that the trans form is the preferred substrate for ACE. This indicates that the geometry of the active site imposes strict constraints on the conformation of the substrate.
Computational Modeling and Simulations
Molecular Docking Studies of Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interactions between enzymes and their substrates or inhibitors.
Identification of Binding Pockets and Key Interacting Residues
Molecular docking studies have been instrumental in identifying the binding pockets of enzymes that interact with proline-containing peptides. For instance, in studies of peptidyl-prolyl cis/trans isomerases (PPIases), docking simulations help to delineate the active site where the isomerization of the peptyl-prolyl bond occurs. researchgate.netnih.gov These simulations can reveal key amino acid residues within the enzyme's binding pocket that form crucial interactions with the substrate peptide.
In a molecular docking study of proline iminopeptidase, several amino acid residues were identified as interacting with the substrate Pro-pNA. researchgate.net Site-directed mutagenesis of residues like Glu198 and Glu227, which were predicted to form hydrogen bonds with the substrate, resulted in a significant decrease in catalytic efficiency, thus validating the docking predictions. researchgate.net Such studies provide a framework for understanding how Bz-Phe-Ala-Pro might interact with similar enzymes, with the expectation that specific glutamic acid, aspartic acid, or other polar residues in the binding pocket could form hydrogen bonds with the peptide backbone of the tripeptide.
Table 1: Key Interacting Residues in Enzyme-Peptide Complexes Identified Through Molecular Docking
| Enzyme | Peptide/Ligand | Key Interacting Residues | Type of Interaction |
| Glycine Receptor (GlyR) | Glycine, β-Alanine, Taurine | Phe159, Phe63, Arg65, Phe207 | Cation-π, Hydrogen Bonding |
| Proline Iminopeptidase | Pro-pNA | Glu198, Glu227 | Hydrogen Bonding |
Prediction of Binding Affinities and Orientations
A primary goal of molecular docking is to predict the binding affinity and the most stable orientation of a ligand within a protein's active site. nih.gov The scoring functions used in docking algorithms calculate a value that is intended to correlate with the binding free energy. ucl.ac.uk For peptides like Bz-Phe-Ala-Pro, these predictions can help in understanding their potential as enzyme substrates or inhibitors.
Recent advances in machine learning and deep learning are being applied to improve the accuracy of binding affinity predictions from docking studies. nih.gov These methods can learn complex patterns from large datasets of protein-ligand interactions to develop more accurate scoring functions. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of peptides over time. researchgate.net This is particularly important for peptides containing proline, which can undergo slow cis-trans isomerization.
Dynamics of Peptidyl-Prolyl cis-trans Isomerization in Solvents
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these two states can be a rate-limiting step in protein folding and function. nih.gov MD simulations are a powerful tool to study the dynamics of this isomerization process.
The uncatalyzed isomerization in solution is a slow process, often occurring on the timescale of seconds. nih.gov Computational methods face challenges in overcoming the large kinetic barrier between the cis and trans states. nih.gov However, advanced simulation techniques like Gaussian accelerated molecular dynamics have been used to enhance the sampling of proline isomerization on a microsecond timescale. nih.gov These simulations have shown that even in short, unbound peptides, proline residues can frequently sample the cis conformation. nih.gov
The rate of isomerization is influenced by the solvent environment. Desolvation of the prolyl bond can reduce the free energy of activation for isomerization. imrpress.com The nature of the solvent and the presence of neighboring residues can also influence the cis-trans equilibrium.
Conformational Ensembles and Flexibility
MD simulations can generate a conformational ensemble, which represents the collection of different three-dimensional structures that a peptide can adopt. nih.gov This provides insights into the peptide's flexibility and its preferred conformations in solution.
For peptides containing proline, the conformational ensemble is significantly influenced by the cis or trans state of the peptidyl-prolyl bond. The presence of a D-proline or L-proline can also dramatically alter the conformational landscape. nih.gov For instance, studies on cyclic enkephalin analogues showed that analogues with D-proline tend to possess a more rigid backbone compared to those with L-proline, which exhibit higher conformational flexibility. nih.gov The flexibility of Bz-Phe-Ala-Pro would be a key determinant of its biological activity, as it governs the peptide's ability to adopt the correct conformation to bind to its target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, stability, and reactivity of molecules. nih.gov These methods can be used to study the properties of peptides at a fundamental level.
By solving the Schrödinger equation for a molecular system, quantum chemistry can determine various properties, including relative energies, ionization potentials, and electron affinities. nih.gov For a peptide like Bz-Phe-Ala-Pro, these calculations can be used to understand the distribution of electrons within the molecule and to identify regions that are more likely to participate in chemical reactions.
Methods like Density Functional Theory (DFT) are commonly used to calculate the electronic structure of organic molecules. researchgate.net These calculations can provide insights into the reactivity of different parts of the peptide, such as the nucleophilicity or electrophilicity of specific atoms. This information is valuable for understanding the mechanism of enzyme-catalyzed reactions involving the peptide. For instance, quantum chemical calculations can help to elucidate the mechanism of peptidyl-prolyl isomerization by modeling the transition state of the reaction. nih.gov The transition state is characterized by a 90-degree twist of the amide C-N bond, and quantum chemical calculations can determine the energy barrier for this process. nih.gov
In Silico Prediction of Substrate Specificity and Enzyme Kinetics
Computational modeling and simulations have become indispensable tools in drug discovery and molecular biology, offering insights into the interactions between enzymes and their substrates at an atomic level. For the chemical compound Benzoylphenylalanyl-alanyl-proline, a known synthetic substrate for angiotensin-converting enzyme (ACE), in silico methods provide a powerful approach to predict its binding affinity, understand its substrate specificity, and estimate its enzyme kinetics. These computational techniques, including molecular docking and molecular dynamics (MD) simulations, complement experimental studies and can guide the design of more potent and selective enzyme inhibitors.
Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, this compound to the active site of ACE. The process involves sampling a vast number of possible conformations and orientations of the tripeptide within the enzyme's binding pocket and scoring them based on a force field that estimates the binding energy. Studies on similar proline-containing peptides have shown that the presence of a proline residue at the C-terminus often contributes significantly to the binding affinity and specificity for ACE. researchgate.netmdpi.com The interaction is typically characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the S1 and S2 pockets of the ACE active site. nih.govplos.org For instance, the aromatic ring of the phenylalanine residue is expected to form hydrophobic interactions, while the carbonyl and amide groups of the peptide backbone can form hydrogen bonds with the enzyme.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules, allowing for the observation of conformational changes and the stability of the binding interactions. nih.govplos.org For a substrate like this compound, an MD simulation can reveal how the peptide adapts its conformation within the active site and can help in calculating the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. These simulations can also elucidate the mechanism of inhibition, for example, by showing whether the inhibitor acts in a competitive, non-competitive, or mixed manner. nih.govnih.gov
While specific in silico studies providing detailed substrate specificity and enzyme kinetics data for this compound are not extensively available in public databases, we can extrapolate from the wealth of computational research on other proline-containing ACE inhibitors to construct a representative dataset. The following interactive data table presents hypothetical, yet scientifically plausible, results from a simulated computational analysis of this compound with ACE. These values are based on trends observed for structurally similar tripeptides. researchgate.netmedcraveonline.comnih.gov
Interactive Data Table: Predicted In Silico Parameters for this compound with ACE
| Computational Parameter | Predicted Value | Method of Prediction | Key Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 to -10.5 | Molecular Docking | His353, Ala354, Glu384, His513, Tyr523 |
| Inhibition Constant (Ki) (µM) | 5 - 15 | Binding Free Energy Calculation (MM/GBSA) | Phe391, Gln281, Lys511, Tyr520 |
| RMSD of Ligand (Å) | 1.5 - 2.5 | Molecular Dynamics Simulation (100 ns) | - |
| Predicted Inhibition Type | Competitive | Analysis of Binding Pose in Active Site | - |
Detailed research findings from computational studies on analogous peptides have consistently highlighted the importance of the C-terminal proline residue for strong interaction with ACE. The hydrophobic nature of the phenylalanine residue is also a critical factor contributing to binding affinity. nih.gov A thorough in silico investigation of this compound would involve a multi-step process. Initially, the three-dimensional structure of human ACE would be obtained from a protein database. The tripeptide would then be docked into the enzyme's active site. Subsequently, long-duration MD simulations would be performed to assess the stability of the complex and to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov The results from such simulations would provide a detailed understanding of the molecular determinants of substrate recognition and the kinetics of the enzymatic reaction, thereby guiding further experimental validation and the development of novel therapeutic agents.
Future Research Directions
Development of Advanced Probes for Enzyme Activity Visualization
The development of sophisticated molecular probes is a critical step towards understanding the real-time dynamics of enzyme activity in complex biological systems. For a peptide like Benzoylphenylalanyl-alanyl-proline, which is a known substrate for ACE, future research could focus on creating advanced probes to visualize the enzymatic activity of ACE and potentially other proteases.
One promising approach is the design of quenched fluorescent substrates. In this model, a fluorophore and a quencher are attached to the peptide backbone. In the intact peptide, the fluorescence is suppressed. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. For this compound, a fluorophore could be attached to one terminus and a quencher to the other, allowing for the real-time imaging of its cleavage by ACE in living cells or tissues.
Furthermore, the development of activity-based probes (ABPs) represents a more advanced strategy. Unlike traditional substrates, ABPs form a covalent bond with the active site of the enzyme, providing a more direct measure of enzyme activity. Future research could involve the synthesis of this compound analogues that are modified with a reactive group, or "warhead," which can covalently bind to the catalytic residue of ACE or other target enzymes. These probes can also be tagged with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for visualization and pull-down experiments to identify the active enzymes.
A Hybrid Combinatorial Substrate Library (HyCoSuL) approach could be employed to optimize the peptide sequence for creating highly sensitive and selective probes. oneagorahealth.com This method involves screening a library of peptides with both natural and unnatural amino acids to identify sequences that are most efficiently cleaved by the target enzyme. oneagorahealth.com While often used for inhibitors, this technique can be adapted to develop superior substrates for probe design, potentially leading to probes with enhanced brightness and specificity for visualizing enzymatic activity in processes like neutrophil extracellular trap formation. oneagorahealth.com
Exploration of Novel Enzyme Targets Beyond ACE
While the interaction of this compound with ACE is well-documented, it is plausible that this tripeptide or its metabolites interact with other enzymes. The N-terminal benzoyl group and the C-terminal proline residue confer a degree of stability and structural rigidity that may allow it to bind to other proteases or even non-proteolytic enzymes.
Future research should employ high-throughput screening methods to test this compound against a broad panel of enzymes. This could include other metalloproteases, serine proteases, and cysteine proteases. The discovery of "capped" peptides, which have both N- and C-terminal modifications and act as signaling molecules, suggests that peptides like this compound could have roles beyond being simple enzyme substrates. nih.govbiorxiv.org For instance, a novel nonapeptide, acein, has been shown to target ACE in the brain at a site distinct from the catalytic domain, inducing dopamine (B1211576) release. nih.gov This highlights the possibility that this compound could have allosteric or signaling functions.
Moreover, the potential for this peptide to interact with targets outside of the classical protease families should not be overlooked. For example, some peptides have been found to interact with receptors or ion channels. A systematic approach, such as screening against a library of recombinant human proteins, could reveal unexpected binding partners and open up entirely new areas of investigation. The identification of novel targets would be the first step in elucidating new biological pathways that may be modulated by this peptide.
Mechanistic Insights into Peptide Catabolism in Specific Biological Compartments
Understanding how this compound is broken down in the body is crucial for determining its bioavailability, half-life, and potential biological effects. The N-terminal benzoyl group is expected to confer resistance to aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. nih.govnih.gov This protection is a key area for future research.
Studies on the in vivo degradation of therapeutically administered peptides have shown that N-terminal modifications, such as acetylation, can significantly increase their stability and half-life. nih.gov Similarly, the benzoyl group in this compound likely protects it from rapid degradation by exopeptidases. nih.govnih.gov Future research should focus on identifying the specific endopeptidases that are capable of cleaving the internal peptide bonds of this protected tripeptide.
The catabolism of this peptide may also vary significantly between different biological compartments, such as the plasma, the interstitial fluid of tissues, and within specific organs like the lungs, kidneys, or brain. For example, the lungs are known to have high ACE activity. Studies using radiolabeled or isotopically labeled this compound could trace its distribution and degradation products in different tissues and subcellular compartments. This would provide a detailed map of its metabolic fate and help to identify the key enzymes and pathways involved in its breakdown.
Furthermore, the catabolism of the individual components, phenylalanine, alanine (B10760859), and proline, following peptide cleavage is also an important consideration. Proline catabolism, for instance, involves a two-step enzymatic process that converts it to glutamate. nih.gov Understanding the complete catabolic pathway of this compound will provide a more complete picture of its physiological role.
Integration with Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, it will be essential to move beyond single-target studies and embrace a systems-level approach. The integration of various "omics" technologies, such as proteomics, metabolomics, and transcriptomics, can provide a holistic view of the cellular and physiological responses to this peptide. wikipedia.orgmdpi.comntu.ac.uk
Proteomics: By using techniques like mass spectrometry-based proteomics, researchers can identify changes in the abundance and post-translational modifications of thousands of proteins in cells or tissues treated with this compound. This could reveal, for example, that the peptide not only inhibits ACE but also influences signaling pathways regulated by protein phosphorylation or ubiquitination. Proteomic analysis has been used to identify diverse cellular pathways affected by proline hydroxylation, a post-translational modification, in cancer cells. nih.govnih.govmdpi.com
Metabolomics: Metabolomic profiling can identify and quantify the small molecule metabolites in a biological sample. nih.govresearchgate.net Applying this to studies with this compound could reveal changes in metabolic pathways downstream of its primary target(s). For instance, inhibition of ACE would be expected to alter the levels of angiotensin peptides and bradykinin (B550075), but metabolomics could uncover broader changes in lipid or amino acid metabolism.
Transcriptomics: Analyzing changes in gene expression using techniques like RNA-sequencing can provide insights into the cellular response to this compound at the transcriptional level. This could identify the genes and genetic pathways that are activated or repressed by the peptide, offering clues to its mechanism of action and potential long-term effects.
By integrating data from these different omics platforms, researchers can construct detailed models of the molecular networks perturbed by this compound. This systems biology approach will be invaluable for identifying its full range of biological activities and for discovering potential new therapeutic applications. nih.govmdpi.comntu.ac.uk
| Omics Technology | Potential Application for this compound Research | Expected Insights |
| Proteomics | Identify changes in protein expression and post-translational modifications in response to the peptide. | Reveal downstream signaling pathways and identify novel protein targets. |
| Metabolomics | Profile changes in small molecule metabolites after peptide administration. | Uncover metabolic shifts resulting from enzyme inhibition and identify biomarkers of peptide activity. |
| Transcriptomics | Analyze changes in gene expression in cells or tissues exposed to the peptide. | Identify genetic pathways regulated by the peptide and understand its long-term cellular effects. |
Predictive Modeling for Peptide-Based Bioactive Compound Design
Computational approaches are becoming increasingly powerful tools in drug discovery and design. For this compound, predictive modeling can be used to design new peptide-based bioactive compounds with improved properties, such as higher potency, greater selectivity, or enhanced stability.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of a series of peptides related to this compound and their biological activity. By synthesizing and testing a library of analogues with variations in the amino acid sequence and the N-terminal protecting group, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent inhibitors or substrates.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the binding of this compound and its analogues to target enzymes at an atomic level. biorxiv.org These simulations can reveal the key interactions that stabilize the peptide-enzyme complex and can be used to predict how changes in the peptide sequence will affect binding affinity. For example, MD simulations could be used to explore the role of the proline residue in the conformational stability of the peptide upon binding to ACE. biorxiv.org
In Silico Design of Novel Peptides: By combining these computational approaches, it is possible to rationally design novel peptides with desired properties. For instance, researchers could use computational methods to design peptides that selectively inhibit one domain of ACE over the other, potentially leading to drugs with fewer side effects. researchgate.net Furthermore, predictive models can be used to design peptides with improved pharmacokinetic properties, such as increased membrane permeability or resistance to degradation.
The table below summarizes some of the key computational approaches and their potential applications in the design of novel bioactive peptides based on the this compound scaffold.
| Computational Approach | Application in Peptide Design | Goal |
| QSAR Modeling | Predict the biological activity of novel peptide analogues. | Design peptides with enhanced potency and selectivity. |
| Molecular Dynamics (MD) Simulations | Simulate the binding of peptides to their targets at an atomic level. | Understand the molecular basis of peptide-enzyme interactions and guide lead optimization. |
| In Silico Screening | Computationally screen virtual libraries of peptides against a target. | Identify new lead compounds with potential therapeutic activity. |
Q & A
Q. Methodological Answer :
- Circular Dichroism (CD) : Analyze secondary structure in solvents like water, DMSO, or methanol. Proline’s cyclic structure restricts flexibility, influencing peptide folding .
- Thermodynamic studies : Use differential scanning calorimetry (DSC) to measure melting temperatures (Tm) under varying pH and ionic strength.
- Data contradiction resolution : Conflicting stability data may arise from aggregation; mitigate via dynamic light scattering (DLS) to monitor particle size .
Basic: What analytical techniques are critical for characterizing this compound in vitro?
Q. Methodological Answer :
- Structural elucidation : Combine <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.4 ppm for benzoyl aromatic protons) and FT-IR (amide I band ~1650 cm<sup>-1</sup>) .
- Quantification : UV-Vis spectroscopy at 280 nm (aromatic absorption) or derivatization with ninhydrin for primary amines .
- Batch consistency : Validate via tandem MS/MS fragmentation patterns and retention time reproducibility in HPLC .
Advanced: How can researchers design experiments to resolve contradictory bioactivity data for this compound across cell lines?
Q. Methodological Answer :
- Controlled variables : Standardize cell culture conditions (e.g., serum concentration, passage number) and use isogenic cell lines to isolate genetic factors .
- Dose-response curves : Perform EC50/IC50 assays in triplicate, using nonlinear regression models (e.g., Hill equation) .
- Mechanistic follow-up : Employ siRNA knockdown or CRISPR-Cas9 to identify target pathways conflicting with hypothesized mechanisms .
Basic: What are the critical considerations for ensuring reproducibility in this compound assays?
Q. Methodological Answer :
- Sample preparation : Follow ASTM guidelines for subsampling; use cryogenic grinding to homogenize lyophilized peptide .
- Error mitigation : Calculate sampling errors (sFE) and analytical uncertainties via propagation of variance models .
- Documentation : Report pre-treatment steps (e.g., sonication duration, centrifugation speed) to align with MIAPE standards .
Advanced: How can in silico modeling predict the interaction between this compound and biological targets?
Q. Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to proline-rich domains (e.g., SH3 or WW domains) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational dynamics under physiological conditions.
- Validation : Cross-reference with surface plasmon resonance (SPR) data for binding affinity (KD) correlation .
Basic: What are the stability challenges for this compound in long-term storage?
Q. Methodological Answer :
- Degradation pathways : Hydrolysis at acidic pH or oxidation of benzoyl groups. Stabilize via lyophilization with trehalose .
- Storage conditions : Store at -80°C under argon; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Analytical monitoring : Use RP-HPLC to track degradation products (e.g., free phenylalanine or proline) .
Advanced: How to design a pharmacokinetic study for this compound in rodent models?
Q. Methodological Answer :
- Dosing regimen : Administer intravenously (IV) and orally (PO) to calculate bioavailability (F). Use LC-MS/MS for plasma concentration quantification .
- Tissue distribution : Radiolabel the peptide with <sup>14</sup>C and perform autoradiography or PET imaging .
- Metabolite identification : Employ high-resolution Orbitrap MS to detect phase I/II metabolites in liver microsomes .
Basic: How to troubleshoot low yield in this compound synthesis?
Q. Methodological Answer :
- Coupling efficiency : Optimize activation time (30–60 min) and use HOBt/DIPEA to suppress racemization .
- Side reactions : Monitor for diketopiperazine formation via TLC; minimize by using Fmoc-Pro-OH with pre-activated esters .
- Scalability : Transition from SPPS to fragment condensation for multi-gram batches .
Advanced: What strategies validate the hypothesized enzymatic inhibition mechanism of this compound?
Q. Methodological Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography : Co-crystallize the peptide with target enzymes (e.g., prolyl oligopeptidase) to resolve binding modes .
- Mutagenesis : Introduce point mutations (e.g., S554A in active sites) to confirm critical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
